1-(3-Nitrobenzyl)piperazine
Description
1-(3-Nitrobenzyl)piperazine is a piperazine derivative featuring a 3-nitrobenzyl group attached to the piperazine nitrogen. This compound is synthesized via alkylation reactions, as demonstrated in the preparation of 1-(4-fluorophenyl)-4-(3-nitrobenzyl)piperazine (4aj) and 1-(3-nitrobenzyl)-4-(4-(trifluoromethyl)phenyl)piperazine (4ao). These derivatives are characterized by spectroscopic methods, including $ ^1H $ NMR, $ ^{13}C $ NMR, and high-resolution mass spectrometry (HRMS), confirming their structural integrity and purity .
Properties
IUPAC Name |
1-[(3-nitrophenyl)methyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c15-14(16)11-3-1-2-10(8-11)9-13-6-4-12-5-7-13/h1-3,8,12H,4-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPEYPFYIBGIHQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CC(=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70358085 | |
| Record name | 1-(3-nitrobenzyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70358085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
203047-37-4 | |
| Record name | 1-(3-nitrobenzyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70358085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Nitrobenzyl)piperazine can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction between piperazine and 3-nitrobenzyl chloride under basic conditions. The reaction typically proceeds in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing continuous flow reactors and automated purification systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Nitrobenzyl)piperazine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C).
Substitution: Sodium hydroxide, potassium carbonate, various nucleophiles.
Major Products Formed:
Reduction: 1-(3-Aminobenzyl)piperazine.
Substitution: Various substituted benzyl piperazines depending on the nucleophile used.
Scientific Research Applications
1-(3-Nitrobenzyl)piperazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential pharmacological properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Nitrobenzyl)piperazine is not fully understood, but it is believed to interact with various molecular targets. The nitro group can undergo reduction to form an amino group, which may then interact with biological receptors or enzymes. The piperazine ring itself is known to interact with neurotransmitter receptors, potentially modulating their activity .
Comparison with Similar Compounds
Substituent Impact on Activity:
- Electron-Withdrawing Groups (e.g., -NO$2$, -CF$3$): Enhance receptor binding affinity and metabolic stability. For example, the nitro group in this compound may improve DNA topoisomerase II inhibition compared to electron-donating groups .
- Halogen Substituents (e.g., -Cl): Increase serotonergic activity, as seen in mCPP’s 5-HT receptor agonism .
- Methylenedioxy Groups (e.g., MDBP): Alter metabolic pathways, leading to glucuronidation and sulfur oxidation .
Pharmacological and Metabolic Differences
- Anticancer Activity: Piperazine derivatives with chlorobenzhydryl or nitrobenzyl groups (e.g., 5a–g in ) show cytotoxicity against hepatic (IC$_{50}$ ~5–20 µM) and breast cancer cell lines. The nitrobenzyl group’s electron deficiency may enhance DNA intercalation or enzyme inhibition .
- Serotonergic Effects: TFMPP and mCPP suppress locomotor activity in rats via 5-HT receptors, whereas this compound’s effects remain underexplored .
- Metabolism: Arylpiperazines undergo CYP3A4-dependent N-dealkylation to active metabolites. Nitro-substituted derivatives may resist oxidation better than chlorinated analogues, altering their pharmacokinetics .
Data Tables
Table 1: Comparative Pharmacological Profiles
Table 2: Spectroscopic and Physicochemical Properties
| Compound | $ ^1H $ NMR Shifts (δ, ppm) | LogP | Solubility (Water) |
|---|---|---|---|
| This compound | 8.21 (t, 1H), 3.63 (s, 2H) | 2.1* | Moderate |
| TFMPP | 7.72 (d, 1H), 3.65 (s, 2H) | 2.8 | Low |
| mCPP | 7.30 (m, 1H), 3.10 (m, 4H) | 1.9 | High |
*Predicted using computational models.
Biological Activity
1-(3-Nitrobenzyl)piperazine, a compound with the molecular formula C₁₁H₁₇Cl₂N₃O₂ and a molecular weight of 294.18 g/mol, is a piperazine derivative recognized for its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Structural Characteristics
The unique structure of this compound includes a nitrobenzyl group attached to a piperazine ring. This specific substitution pattern significantly influences its biological activity compared to other piperazine derivatives. The compound's IUPAC name is this compound dihydrochloride, and it has a CAS number of 203047-37-4.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies have demonstrated that this compound possesses antimicrobial properties, making it a candidate for further investigation in infection control.
- Antidiabetic Potential : Recent findings suggest that piperazine derivatives can exhibit antidiabetic effects. For instance, related compounds have shown significant inhibition of α-amylase and α-glucosidase, enzymes involved in carbohydrate metabolism .
- Cytotoxic Effects : The compound has been evaluated for its cytotoxicity against various cancer cell lines, with promising results indicating potential as an anticancer agent .
The biological activity of this compound is largely attributed to its interactions with specific biological targets:
- Receptor Binding : The compound may interact with neurotransmitter receptors, influencing pathways related to mood and behavior. For instance, its structural similarity to known psychoactive agents suggests potential activity at serotonin receptors.
- Enzyme Inhibition : The inhibition of key enzymes involved in metabolic pathways has been observed, which could explain its antidiabetic properties.
Study 1: Antidiabetic Activity
A recent study evaluated the antidiabetic effects of various piperazine derivatives, including this compound. The results indicated that this compound demonstrated an IC50 value comparable to standard antidiabetic drugs such as acarbose, suggesting significant potential for managing diabetes .
| Compound | IC50 (µM) | Comparison |
|---|---|---|
| This compound | 8.9 ± 0.2 | ~69 times stronger than acarbose (IC50 = 610.7 ± 0.1) |
| Acarbose | 610.7 ± 0.1 | Standard control |
Study 2: Cytotoxicity Assessment
In another study focusing on the cytotoxic effects of various piperazine derivatives on cancer cell lines, this compound displayed notable cytotoxicity against breast cancer cells, with an IC50 value indicating effective inhibition of cell proliferation .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 ± 2 |
| HeLa (Cervical Cancer) | 20 ± 3 |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
